![molecular formula C10H14N2O4S2 B2839749 Methyl 3-(piperazin-1-ylsulfonyl)thiophene-2-carboxylate CAS No. 940995-21-1](/img/structure/B2839749.png)
Methyl 3-(piperazin-1-ylsulfonyl)thiophene-2-carboxylate
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Overview
Description
“Methyl 3-(piperazin-1-ylsulfonyl)thiophene-2-carboxylate” is a chemical compound with the molecular formula C10H14N2O4S2 and a molecular weight of 290.36 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “Methyl 3-(piperazin-1-ylsulfonyl)thiophene-2-carboxylate” is represented by the SMILES string: COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCNCC2 .Scientific Research Applications
- Anticancer Properties : Researchers have investigated derivatives of thiophene, including Methyl 3-(piperazin-1-ylsulfonyl)thiophene-2-carboxylate, as potential anticancer agents. These compounds exhibit promising cytotoxic effects against cancer cells .
- Anti-Inflammatory Activity : Thiophene derivatives have shown anti-inflammatory properties. The compound’s structure may contribute to modulating inflammatory pathways .
- Antimicrobial Effects : Some thiophene-based molecules, including this compound, exhibit antimicrobial activity. Researchers explore their potential as novel antibiotics .
- Organic Field-Effect Transistors (OFETs) : Thiophene-containing molecules play a crucial role in developing organic semiconductors. Their electronic properties make them suitable for OFETs, which find applications in flexible displays and sensors .
- Organic Light-Emitting Diodes (OLEDs) : Researchers investigate thiophene-based compounds for use in OLEDs due to their luminescent properties. These materials contribute to efficient light emission in display technologies .
- Industrial Chemistry : Thiophene derivatives, including Methyl 3-(piperazin-1-ylsulfonyl)thiophene-2-carboxylate, serve as corrosion inhibitors. They protect metal surfaces from degradation in various industrial processes .
- Antihypertensive Properties : Some thiophene-containing compounds exhibit antihypertensive effects. Researchers explore their potential as cardiovascular drugs .
- Anti-Atherosclerotic Activity : The compound’s structure may contribute to preventing or mitigating atherosclerosis, a common cardiovascular disease .
- Condensation Reactions : Thiophene derivatives are synthesized using condensation reactions such as Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis. These methods allow access to diverse thiophene-based compounds .
- Functional Materials : Researchers investigate thiophene derivatives for their unique electronic and optical properties. These materials find applications in nanoscale devices and functional coatings .
Medicinal Chemistry and Drug Development
Organic Electronics and Semiconductors
Corrosion Inhibition
Pharmacology and Therapeutics
Synthetic Chemistry
Nanotechnology and Material Science
Safety and Hazards
properties
IUPAC Name |
methyl 3-piperazin-1-ylsulfonylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S2/c1-16-10(13)9-8(2-7-17-9)18(14,15)12-5-3-11-4-6-12/h2,7,11H,3-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJRZGREVONVSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(piperazin-1-ylsulfonyl)thiophene-2-carboxylate |
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